![molecular formula C7H9N3S B2895031 (4-Amino-phenyl)-thiourea CAS No. 3394-08-9](/img/structure/B2895031.png)
(4-Amino-phenyl)-thiourea
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Overview
Description
“(4-Amino-phenyl)-thiourea” is a compound that belongs to the class of organic compounds known as N-phenylthioureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a thiourea group . Thiourea derivatives have been used in various fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives can be synthesized by the reaction of various amines with carbon disulfide . The reaction of the key starting chalcone via cyclo-condensation reaction with a series of amines and carbon disulfide in aqueous medium allows an efficient synthesis of unsymmetrical (thio)ureas .
Molecular Structure Analysis
The general structure of 1-acyl/aroyl thioureas, which includes “(4-Amino-phenyl)-thiourea”, is shown in Fig. 1 . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
Chemical Reactions Analysis
Thiourea derivatives have been used in the synthesis of several important heterocyclic compounds . They have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives, including those related to (4-Amino-phenyl)-thiourea, have been explored for their antimicrobial activity. A study demonstrated that certain thiourea derivatives exhibit strong antimicrobial properties against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Filipowska et al., 2017).
Carbonic Anhydrase Inhibition
Research on thiourea derivatives has shown their effectiveness as carbonic anhydrase inhibitors. These compounds have potential applications in treating conditions like glaucoma, as they can lower intraocular pressure when applied topically (Casini et al., 2000).
Organocatalysis
Thioureas are often used in organocatalysis. Studies have focused on modifying thiourea catalysts to enhance their catalytic activity by incorporating different functional groups. This research suggests potential applications in various organic reactions (Nickisch et al., 2020).
Anticancer and Antiviral Activities
Some novel thiourea derivatives synthesized from 4-aminobenzohydrazide hydrazones have been evaluated for their antiviral, antitubercular, and anticancer activities. These compounds showed promising results in in vitro tests against various viruses and bacterial strains, as well as in anticancer activity screening (Çıkla, 2010).
Chiral Solvating Agents
Thiourea derivatives have been used as chiral solvating agents for enantiodifferentiation in NMR spectroscopy. This application is significant in the field of analytical chemistry, particularly for the study of chiral molecules (Recchimurzo et al., 2020).
Antibacterial and Antifungal Activities
New series of thiourea derivatives incorporating hippuric acid moieties have shown significant antibacterial and antifungal activities, suggesting their potential as broad-spectrum antibacterial and antifungal agents (Abbas et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Thiazolidine motifs, which include “(4-Amino-phenyl)-thiourea”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used as vehicles in the synthesis of valuable organic combinations . This diversity in the biological response makes them a highly prized moiety, and they compel researchers to explore new drug candidates .
properties
IUPAC Name |
(4-aminophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRWLYVCHKHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-phenyl)-thiourea |
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